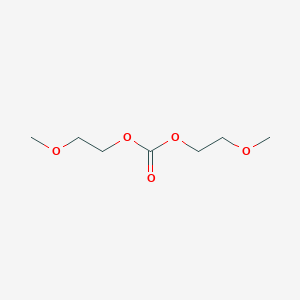

Bis(2-methoxyethyl) carbonate

Description

Contextualizing Bis(2-methoxyethyl) Carbonate within Contemporary Chemical Science

This compound (BMEC) is an organic compound that has garnered significant interest in modern chemical science, primarily for its role as a specialized solvent and reagent. Its molecular structure, featuring a central carbonate group flanked by two methoxyethyl chains, imparts a unique combination of properties. nih.gov This structure provides a balance of polarity from the carbonate and ether functionalities, influencing its solvation capabilities and reactivity. In contemporary research, BMEC is notably investigated for its application as a nonflammable electrolyte solvent in high-performance lithium-ion batteries, addressing critical safety concerns in energy storage technologies. rsc.org

Foundational Research Trajectories and Scientific Evolution

Initial research into dialkyl carbonates, the class of compounds to which BMEC belongs, was driven by the need for greener and safer alternatives to hazardous reagents like phosgene (B1210022). tum.deresearchgate.net The scientific evolution of BMEC and related compounds has been marked by the development of more environmentally benign synthesis methods, such as the transesterification of dimethyl carbonate with 2-methoxyethanol (B45455) and oxidative carbonylation processes. prepchem.com These advancements have not only made the production of BMEC more sustainable but have also expanded its accessibility for various research applications.

Definitive Research Aims and Comprehensive Scope of Inquiry

Current research on this compound is focused on several key areas. A primary objective is to fully characterize and optimize its performance as a safe electrolyte component in lithium-ion batteries. rsc.org This includes in-depth studies of its electrochemical properties, thermal stability, and its effect on battery cycle life and safety under various conditions. rsc.org Another significant research aim is the exploration of its utility in organic synthesis, where it can serve as a methoxyethylating or carbonylating agent. unive.itfrontiersin.org The comprehensive scope of inquiry also extends to understanding its fundamental chemical and physical properties to predict its behavior in different chemical environments and to develop new applications.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGQBDVSTWGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978172 | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-84-6 | |

| Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Green Chemistry Paradigms

Transesterification Processes for Bis(2-methoxyethyl) Carbonate Synthesis

One of the most established methods for producing this compound is the transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol (B45455) (MEG). This process involves the exchange of the methyl groups of DMC with the 2-methoxyethyl groups from MEG.

The development of effective catalysts is crucial for the transesterification process. Catalysts in this context are broadly classified as either heterogeneous or homogeneous.

Heterogeneous Catalysis : These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. uni-due.de This characteristic simplifies catalyst separation from the product mixture post-reaction. oatext.com For the synthesis of BMEC, magnesium oxide (MgO) has been effectively used as a solid heterogeneous catalyst. rsc.org

Homogeneous Catalysis : These catalysts are soluble in the reaction medium, existing in the same phase as the reactants. oatext.com While they can offer high activity, their separation from the final product can be more complex. semanticscholar.org An example used for BMEC synthesis is dibutyltin (B87310) dimethoxide, which acts as a homogeneous catalyst in the reaction between 2-methoxyethanol and dimethyl carbonate. prepchem.com Other common homogeneous base catalysts for transesterification include sodium methoxide (B1231860) and potassium carbonate.

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include temperature, reaction time, and the molar ratio of reactants.

In a synthesis using a heterogeneous MgO catalyst, the reaction temperature was incrementally increased from 120°C to 150°C over several hours. rsc.org This gradual heating helps to control the reaction rate and manage the removal of the methanol (B129727) byproduct. rsc.org A molar excess of 2-methoxyethanol to dimethyl carbonate is often employed to drive the equilibrium towards the product. rsc.org

For a homogeneous system using dibutyltin dimethoxide, the reaction was initiated at reflux (kettle temperature of 102°C) and continued for approximately 21 hours, with the kettle temperature rising to 145°C as the reaction progressed. prepchem.com This specific process reported a high yield of 87.5% with a purity greater than 99%. prepchem.com

| Catalyst Type | Catalyst | Reactants & Molar Ratio (DMC:MEG) | Key Conditions | Yield | Source |

|---|---|---|---|---|---|

| Heterogeneous | Magnesium Oxide (MgO) | 1:4 | Gradual temperature increase from 120°C to 150°C over 10 hours. | Not specified | rsc.org |

| Homogeneous | Dibutyltin dimethoxide | 0.75:1 (DMC:MEG) | Reflux for ~21 hours, with kettle temperature rising from 102°C to 145°C. | 87.5% | prepchem.com |

The transesterification reaction between DMC and MEG produces methanol as a by-product. According to Le Chatelier's principle, the continuous removal of this by-product from the reaction mixture is critical to shift the equilibrium towards the formation of this compound, thereby increasing the final yield.

Common techniques for in situ by-product removal include:

Azeotropic Distillation : A Dean-Stark apparatus is frequently used to continuously remove the methanol as it forms, often as an azeotrope with one of the reactants like dimethyl carbonate. rsc.orgprepchem.com

Fractional Distillation : After the reaction is complete, the crude product mixture is purified. prepchem.com Vacuum distillation is the preferred method as it allows for the separation of the high-boiling point BMEC from unreacted starting materials and any residual by-products at a lower temperature, preventing thermal decomposition. rsc.orgprepchem.com

Oxidative Carbonylation Routes: Catalyst Design and Mechanistic Insights

Oxidative carbonylation of 2-methoxyethanol represents a significant alternative pathway for BMEC synthesis. This method is considered a highly feasible and atom-efficient process, avoiding the use of toxic phosgene (B1210022). aiche.org The reaction involves reacting 2-methoxyethanol with carbon monoxide in the presence of an oxidant and a catalyst.

Catalyst design is central to the success of oxidative carbonylation. Research has focused on highly active and selective systems, particularly those based on selenium and co-catalysts.

Selenium and 4-(dimethylamino)pyridine (DMAP) System : A combination of selenium (Se) and DMAP has demonstrated remarkable catalytic activity for the oxidative carbonylation of 2-methoxyethanol. aiche.orgnih.gov This system can achieve a 60.9% yield of BMEC under mild conditions (50°C). aiche.orgnih.gov Mechanistic studies have revealed that DMAP plays a crucial triple role: it acts as a base, a hydrogen bond acceptor to enhance the alcohol's nucleophilicity, and a nucleophile itself. aiche.orgnih.gov This dual or triple functionality is key to the high productivity of the reaction. aiche.org

Potassium Selenite (B80905) (K₂SeO₃) : Alkali metal selenites, such as potassium selenite, have also been employed as highly active, stable, and recyclable catalysts for this reaction. The oxidative carbonylation of 2-methoxyethanol with K₂SeO₃ is highly selective towards the formation of BMEC, importantly avoiding the production of volatile and malodorous selenium-containing by-products that can occur with other alcohols like methanol. researchgate.netresearchgate.net The optimal reaction temperature is around 70°C; higher temperatures can lead to decreased yield due to product hydrolysis.

| Catalyst System | Key Conditions | Reported Yield / Activity | Mechanistic Notes | Source |

|---|---|---|---|---|

| Selenium (Se) and 4-(dimethylamino)pyridine (DMAP) | 50°C, 20 bar CO₂ pressure | 60.9% yield, TOF of 1,240 h⁻¹ | DMAP acts as a nucleophile and hydrogen bond acceptor, enhancing alcohol reactivity. | aiche.orgnih.gov |

| Potassium Selenite (K₂SeO₃) | Optimal temperature ~70°C | Highly active and selective | Avoids volatile selenium by-products; catalyst is stable and recyclable. | researchgate.net |

Carbon Dioxide (CO₂) : The use of carbon dioxide as a C1 feedstock is a major goal in green chemistry due to its abundance, non-toxicity, and potential to reduce greenhouse gas emissions. preprints.orgd-nb.info For organic carbonates in general, direct synthesis from CO₂ and alcohols is an attractive but challenging route. sci-hub.se While direct synthesis of this compound from CO₂ and 2-methoxyethanol is not as well-established as the CO or transesterification routes, CO₂ can be utilized indirectly. For instance, CO₂ is a key feedstock for producing ethylene (B1197577) oxide and subsequently ethylene carbonate. sci-hub.sersc.org Ethylene carbonate can then be used in a transesterification reaction with 2-methoxyethanol to yield the desired product. google.com The development of efficient catalysts for the direct, dehydrative condensation of CO₂ with alcohols remains an active area of research. sci-hub.se

Reaction Kinetics and Stereochemical Control Studies

The study of reaction kinetics for the synthesis of this compound is crucial for optimizing industrial-scale production. Kinetic models help in understanding the reaction mechanisms and the influence of various parameters such as temperature, pressure, and catalyst concentration on the reaction rate.

One of the primary phosgene-free methods, the transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol, has been a subject of kinetic studies. Research has shown that this transesterification is often a pseudo-first-order reaction. researchgate.net The apparent activation energy (Ea) of the reaction is significantly influenced by the catalyst concentration. researchgate.net For instance, in a related transesterification reaction, increasing the catalyst concentration from 0.1 wt% to 0.5 wt% resulted in a decrease in activation energy from 102.13 kJ mol⁻¹ to 70.18 kJ mol⁻¹, respectively, indicating a lower energy barrier for the reaction to proceed. researchgate.net

Another key synthetic route, the oxidative carbonylation of 2-methoxyethanol, also presents interesting kinetic profiles. In a system using selenium and 4-(dimethylamino)pyridine (DMAP) as catalysts at 50°C, a high turnover frequency (TOF) of 1,240 h⁻¹ has been reported. This high TOF signifies a very efficient catalytic cycle. The decomposition kinetics of derivatives of this compound have also been investigated, providing insights into the stability and reactivity of the carbonate structure under various conditions.

Stereochemical control is generally not a focal point in the synthesis of this compound. The molecule possesses a C₂ symmetry, with two identical and achiral 2-methoxyethyl groups attached to the central carbonate. As the synthesis typically starts from achiral precursors like 2-methoxyethanol and dimethyl carbonate or carbon monoxide, no stereocenters are created during the reaction. Therefore, the production of stereoisomers is not a factor in its direct synthesis. While stereochemical control is a significant field of study in polymer chemistry or the synthesis of complex chiral molecules where derivatives of 2-methoxyethanol might be used, it is not pertinent to the synthesis of the this compound molecule itself. acs.orgresearchgate.netacs.org

Phosgene-Free Synthetic Pathways and Environmental Impact Assessment

The development of phosgene-free synthetic routes is a paramount objective in green chemistry, driven by the extreme toxicity and corrosive nature of phosgene. google.comresearchgate.net Research has successfully identified several viable and more environmentally benign alternatives for the synthesis of this compound.

Exploration of Non-Phosgene Carbonylation Agents

A variety of non-phosgene agents have been explored to introduce the carbonyl group for the synthesis of this compound and other organic carbonates.

Dialkyl Carbonates (e.g., Dimethyl Carbonate): Transesterification using dimethyl carbonate (DMC) is a widely used, industrially relevant method. This process involves reacting 2-methoxyethanol with DMC, typically in the presence of a basic catalyst like magnesium oxide or dibutyltin dimethoxide. prepchem.com The reaction is driven to completion by the continuous removal of the methanol by-product. prepchem.com DMC itself is considered a green reagent; it is a substitute for toxic compounds like phosgene and dimethyl sulfate (B86663) and is exempt from many VOC restrictions. researchgate.netmade-in-china.com

Carbon Monoxide (CO): The oxidative carbonylation of 2-methoxyethanol with carbon monoxide offers another phosgene-free route. This method requires a catalytic system, such as potassium selenite (K₂SeO₃) or a combination of selenium and an organic base like 4-(dimethylamino)pyridine (DMAP). The K₂SeO₃ catalyst is noted for being highly active, stable, and recyclable. While this method avoids phosgene, it does involve the use of toxic and flammable carbon monoxide. google.comtum.de

Urea (B33335): Urea alcoholysis is an emerging green pathway for carbonate synthesis. google.com This method uses inexpensive and environmentally friendly urea as the carbonyl source. google.comrsc.org The reaction of urea with alcohols can produce dialkyl carbonates, presenting a promising alternative to traditional methods, although specific studies detailing its use for this compound are less common than for other carbonates like diethyl carbonate. google.com

Other Carbonylating Agents: Other reagents like carbonyl diimidazole have been employed in novel, multi-step phosgene-free syntheses. Diphenyl carbonate (DPC) is another alternative that is a stable solid and easier to handle than gaseous phosgene, though it is often still derived from it. lookchem.com The direct use of carbon dioxide (CO₂) is the most desirable long-term goal, and processes are being developed for direct carboxylation, though this often faces thermodynamic hurdles. tum.deionike.com

| Carbonylation Agent | Synthetic Method | Key Advantages | Key Disadvantages |

| Dimethyl Carbonate (DMC) | Transesterification | Green reagent, avoids phosgene, high yields achievable. prepchem.commade-in-china.com | Reversible reaction requiring by-product removal. prepchem.com |

| Carbon Monoxide (CO) | Oxidative Carbonylation | High catalyst activity and recyclability. | Uses toxic and flammable CO gas. google.com |

| Urea | Urea Alcoholysis | Inexpensive, non-toxic, and environmentally friendly reagent. google.comrsc.org | Can have lower yields and selectivity compared to other methods. google.com |

| Carbonyl Diimidazole | Multi-step Synthesis | Avoids phosgene and corrosive intermediates. | Multi-step process can be less efficient. |

Life Cycle Assessment of Synthesis Processes

A formal Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impact of a product or process from cradle to grave. While specific LCA studies for this compound are not widely published, the environmental benefits of adopting phosgene-free routes can be qualitatively assessed.

The primary environmental advantage is the elimination of phosgene, a highly toxic chemical weapon agent, which significantly reduces risks to human health and the environment during manufacturing and transport. google.com Phosgene-based processes also generate corrosive by-products like hydrogen chloride, leading to equipment corrosion and waste generation. google.com

Phosgene-free pathways offer substantial environmental improvements:

Catalyst Recyclability: Methods like oxidative carbonylation using K₂SeO₃ allow for the catalyst to be recovered and reused, minimizing waste and resource consumption.

Greener Feedstocks: The potential to use CO₂ or bio-derived urea as a carbonyl source aligns with the principles of a circular economy, turning waste or renewable materials into valuable chemicals. rsc.orgionike.com A 2016 life cycle analysis of a non-phosgene polycarbonate production process using CO₂ showed a reduction of 1.93 million tons in CO₂ emissions compared to the conventional phosgene method. rsc.org

Energy Efficiency: Some modern processes, such as urea methanolysis for DMC production, have demonstrated higher energy efficiency compared to older technologies. rsc.org

Multi-Step Synthesis Efficiency and Selectivity Enhancements

Improving the efficiency and selectivity of multi-step syntheses is key to making them economically viable and sustainable. Several strategies are employed to enhance the production of this compound.

In transesterification reactions, efficiency is enhanced by shifting the reaction equilibrium. Using a Dean-Stark apparatus to continuously remove the methanol by-product forces the reaction towards the product side, leading to higher conversion and yield. prepchem.com A reported synthesis using this technique achieved an 87.5% yield of high-purity this compound. prepchem.com

Selectivity is critical in catalytic processes. In the oxidative carbonylation of 2-methoxyethanol, controlling the reaction temperature is crucial. Optimal temperatures around 70°C lead to high selectivity for this compound, while higher temperatures can promote hydrolysis and the formation of undesirable selenium-containing by-products.

Furthermore, advanced methodologies like automated optimization in continuous flow reactors are being explored to enhance multi-step processes. whiterose.ac.uk This approach allows for rapid screening of reaction conditions (temperature, flow rate, reactant ratios) to find the optimal parameters for yield and purity with minimal experiments, leading to reduced waste and higher efficiency. whiterose.ac.uk Such automated systems could be applied to the telescoped synthesis of this compound to swiftly optimize production and minimize by-product formation.

| Enhancement Strategy | Applicable Synthesis Method | Description | Outcome |

| Equilibrium Shift | Transesterification | Continuous removal of methanol by-product using a Dean-Stark apparatus. prepchem.com | Increased product yield and reaction completion. prepchem.com |

| Temperature Control | Oxidative Carbonylation | Maintaining optimal reaction temperature (e.g., ~70°C). | High selectivity, minimizing by-product formation. |

| One-Pot Synthesis | Multi-step (e.g., via Carbonyl Diimidazole) | Combining multiple reaction steps in a single reactor without isolating intermediates. | Simplified process, reduced waste, and straightforward purification. |

| Automated Flow Optimization | General Multi-step | Using automated algorithms to rapidly find optimal reaction conditions in a continuous flow setup. whiterose.ac.uk | Increased yield and purity, reduced process development time and material waste. whiterose.ac.uk |

Electrochemical Applications in Energy Storage Systems

Design and Performance of Nonflammable Electrolytes for Lithium-Ion Batteries

The intrinsic flammability of conventional carbonate electrolytes used in lithium-ion batteries (LIBs) is a significant safety concern, driving the exploration of safer alternatives. nanosphere.co.kr Bis(2-methoxyethyl) carbonate (BMEC) has been identified as a crucial component in formulating nonflammable electrolytes that can mitigate fire and explosion hazards without substantially compromising battery performance. dgist.ac.kr

The development of BMEC as a nonflammable electrolyte is a prime example of molecular engineering. By strategically combining alkyl chain extension and alkoxy substitution, researchers have successfully tailored the properties of linear organic carbonates. dgist.ac.krtechnologynetworks.comazom.com This approach simultaneously reduces the solvent's volatility and enhances its ability to dissolve lithium salts. dgist.ac.kr The presence of methoxy (B1213986) groups in the BMEC molecule is critical for facilitating lithium-ion transport. rsc.org

The molecular structure of BMEC, featuring both electron-donating ether groups and an electron-withdrawing carbonate group, allows for a hybridization of functionalities. This unique combination improves oxidative and reductive stability, as well as solvation capabilities, which are vital for high-energy-density batteries. The integration of these groups rationalizes the charge distribution within the molecule, contributing to its notable stability. nih.gov

Table 1: Comparison of Physical Properties of Electrolyte Solvents

| Compound | Molecular Formula | Molecular Weight (g/mol) | Flash Point (°C) |

|---|---|---|---|

| This compound (BMEC) | C₇H₁₄O₅ | 178.18 | 121 |

| Diethyl carbonate (DEC) | C₅H₁₀O₃ | 118.13 | 31-33 |

| Dimethyl carbonate (DMC) | C₃H₆O₃ | 90.08 | 18 |

| Ethyl methyl carbonate (EMC) | C₄H₈O₃ | 104.10 | 23 |

This table was created based on data from multiple sources. technologynetworks.comazom.com

A key challenge in designing nonflammable electrolytes is maintaining high ionic conductivity. While increasing intermolecular interactions can reduce flammability, it often hinders lithium-ion transport. technologynetworks.comazom.com However, BMEC demonstrates a remarkable ability to dissociate lithium salts more effectively than its simpler alkylated counterparts, such as dibutyl carbonate (DBC). technologynetworks.comazom.com This is attributed to the electron-donating ether groups and the electron-withdrawing carbonate group, which create a weak solvation with lithium salts.

As a result, electrolytes based on BMEC can retain over 92% of the ionic conductivity of conventional electrolytes, ensuring efficient battery operation while significantly reducing fire hazards. technologynetworks.com The unique molecular structure of BMEC, with its conformational flexibility, allows for the formation of a "clamp-like" lithium-ion solvation structure, even when anions participate in the solvation shell. rsc.org This contrasts with the typical tetrahedral solvation complexes formed by linear carbonates like dimethyl carbonate. researchgate.netrsc.org The dynamics of this solvation shell, including the motions and vibrational energy transfer, occur on the picosecond timescale. rsc.org

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the voltage range within which it can operate without degrading. BMEC exhibits notable oxidative and reductive stability due to its hybridized molecular structure. nih.gov The intramolecular charge redistribution leads to a higher ionization energy (9.8 eV) compared to dimethyl carbonate (DMC), enhancing its oxidative stability. Conversely, its electron affinity (-0.7 eV) is lower than that of DMC, which reduces the risk of reduction by lithium metal.

BMEC-based electrolytes have shown excellent compatibility with high-energy-density electrode materials, including high-nickel cathodes (like NCM811) and graphite (B72142) anodes. dgist.ac.kreurekalert.org This compatibility is crucial for the stable operation of high-performance batteries. The formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) is essential for long-term cycling, and BMEC facilitates the creation of these protective layers. acs.org

Thermal runaway is a dangerous phenomenon in LIBs where an uncontrolled increase in temperature can lead to fire or explosion. eepower.com The high flash point of BMEC (121°C), which is approximately 90°C higher than conventional carbonate solvents, is a primary factor in mitigating this risk. dgist.ac.krtechnologynetworks.comazom.com Electrolytes formulated with BMEC are not ignitable within the typical operating temperature range of batteries. technologynetworks.comeurekalert.org

In abuse conditions, such as nail penetration or thermal and mechanical stress, BMEC-based electrolytes have demonstrated a significant reduction in heat and reactive gas release. dgist.ac.krrsc.org Studies have shown that these electrolytes can alleviate heat generation by 62% and reduce combustible gas evolution by 37% compared to conventional electrolytes. azom.comeepower.com This is attributed to the inherent thermal stability of the BMEC molecule, which is less prone to the decomposition reactions that generate flammable gases. rsc.org

Beyond safety, the long-term performance of a battery is paramount. Electrolytes based on BMEC have demonstrated the ability to support long-lasting cycling of various electrode combinations. dgist.ac.kr In practical pouch cells using a graphite and Ni-rich layered oxide electrode combination, stable operation for over 500 cycles has been achieved. dgist.ac.krrsc.org Similarly, 1Ah lithium-ion batteries with a high nickel cathode and a graphite anode have shown stable operation for over 500 cycles. azom.comeurekalert.org

The rate capability, or the ability of a battery to be charged and discharged at high currents, is also well-maintained with BMEC-based electrolytes. They can retain more than 92% of the original rate capability of conventional electrolytes. technologynetworks.comazom.comeepower.com This is a significant advantage over other nonflammable electrolyte approaches, such as those using intensive fluorination or highly concentrated salts, which often lead to reduced lithium-ion transport and limited commercialization potential. technologynetworks.comazom.com

Table 2: Performance Metrics of BMEC-Based Electrolytes

| Performance Metric | Value/Observation | Source(s) |

|---|---|---|

| Flash Point | 121 °C (approx. 90 °C higher than conventional) | dgist.ac.krtechnologynetworks.comazom.com |

| Ionic Conductivity Retention | >92% of conventional electrolytes | technologynetworks.com |

| Heat Generation Reduction | 62% less than conventional electrolytes | azom.comeepower.com |

| Combustible Gas Evolution Reduction | 37% less than conventional electrolytes | azom.comeepower.com |

| Cycling Stability | >500 cycles (Graphite/Ni-rich oxide & High-Ni/Graphite) | dgist.ac.krazom.comeurekalert.org |

| Rate Capability Retention | >92% of conventional electrolytes | technologynetworks.comeepower.com |

Contributions to Lithium Metal Battery Electrolyte Development

The unique properties of this compound also make it a promising candidate for the development of electrolytes for high-energy lithium metal batteries (LMBs). nih.gov The challenge in LMBs lies in the high reactivity of the lithium metal anode, which often leads to dendrite formation and poor cycling efficiency with conventional carbonate electrolytes. nih.gov Ether-based electrolytes, while better for the anode, typically have limited oxidative stability. nih.gov

By intramolecularly hybridizing ether and carbonate functionalities, BMEC (also referred to as BMC in some literature) offers a solution that balances the requirements of both the anode and a high-voltage cathode. nih.govresearchgate.net Its relatively weak solvation power helps to minimize electrolyte decomposition, enabling the stable operation of lithium metal anodes. Furthermore, BMEC's ability to slightly dissolve lithium nitrate (B79036) (LiNO₃), a common additive for stabilizing lithium metal, is an added advantage. nih.gov

Optimized BMEC-based electrolytes have demonstrated high-voltage tolerance up to 4.4 V and impressive lithium plating/stripping Coulombic efficiencies of 99.4%. nih.gov This has enabled the successful cycling of practical LMBs, including those with high-loading NCM811 cathodes (4.8 mAh cm⁻²), which retained 92% of their capacity after 150 cycles. nih.gov Even anode-free copper||NCM811 cells have shown promising results, with 86% capacity retention after 50 cycles. nih.gov

Regulation of Solid Electrolyte Interphase (SEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the longevity and safety of lithium-ion batteries. The SEI is a passivation layer formed on the anode surface from the decomposition products of the electrolyte during the initial charging cycles. An ideal SEI should be ionically conductive for lithium ions but electronically insulating to prevent further electrolyte decomposition.

Research indicates that the molecular structure of this compound plays a crucial role in forming a stable and effective SEI. The presence of both electron-donating ether groups and electron-withdrawing carbonate groups within the same molecule rationalizes the charge distribution. nih.govnih.gov This unique electronic structure imparts notable reductive stability to the molecule. nih.gov

Unlike conventional carbonate solvents that can lead to the formation of an unstable and mechanically fragile SEI rich in organic compounds, BMEC-based electrolytes are suggested to form a more robust and uniform interphase. nih.gov This improved SEI helps to suppress the continuous parasitic reactions that occur at the hyperactive lithium metal anode, which are a common issue with standard carbonate electrolytes. nih.gov The weak solvation power of BMEC is also considered a key factor in minimizing electrolyte decomposition, which contributes to a more stable lithium metal anode.

High-Voltage Operability and Coulombic Efficiency of Lithium Plating/Stripping

A key objective in battery development is to increase energy density, which often involves operating at higher voltages. However, conventional electrolytes tend to decompose at high potentials, leading to capacity fade and safety concerns. This compound has demonstrated promising performance in high-voltage applications.

Electrolytes based on BMEC have shown the ability to tolerate high voltages, with some studies reporting stable operation up to 4.4 V. nih.govnih.gov This high-voltage tolerance is attributed to the inherent oxidative stability of the BMEC molecule, a consequence of its unique intramolecular hybridization of ether and carbonate moieties. nih.gov

The coulombic efficiency (CE) of lithium plating and stripping is a critical metric for the practical application of lithium metal anodes. A high and stable CE indicates that the lithium is being reversibly plated and stripped with minimal loss, which is essential for long cycle life. Electrolytes formulated with BMEC have achieved impressive Li plating/stripping coulombic efficiencies, with reported values reaching as high as 99.4%. nih.govresearchgate.netnih.govrepec.orgdntb.gov.ua This high efficiency surpasses that of many routine ether-based and carbonate-based electrolytes and is indicative of a highly stable interface between the lithium metal and the electrolyte. researchgate.netnih.gov

The combination of high-voltage capability and excellent coulombic efficiency makes BMEC a compelling candidate for next-generation high-energy lithium metal batteries. nih.govnih.gov Research has shown that BMEC-based electrolytes can enable satisfactory cycling performance in practical lithium metal battery configurations, including those with high-loading cathodes. nih.govnih.gov

| Property | Value/Finding | Source(s) |

| High-Voltage Tolerance | Up to 4.4 V | nih.gov, nih.gov, repec.org |

| Li Plating/Stripping Coulombic Efficiency | 99.4% | nih.gov, researchgate.net, nih.gov, repec.org, dntb.gov.ua |

| Flash Point | 121°C (90°C higher than conventional electrolytes) | rsc.org, azom.com, technologynetworks.com |

| Ionic Conductivity Retention | Retains >92% of the ionic conductivity of conventional electrolytes | azom.com, technologynetworks.com |

| Heat Generation Reduction | Eased 62% of heat generation compared to conventional electrolytes | azom.com |

| Combustible Gas Evolution Reduction | Eased 37% of combustible gas evolution compared to conventional electrolytes | azom.com |

Roles in Organic Synthesis and Reaction Media

Solvent Properties and Their Influence on Reaction Outcomes

The utility of Bis(2-methoxyethyl) carbonate as a solvent stems from its distinct physicochemical properties, which can be tuned by its specific chemical structure. rsc.org As an organic carbonate, it is part of a class of compounds considered to be green solvents, offering alternatives to more hazardous traditional media like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). frontiersin.org The presence of both polar carbonate groups and flexible ether chains within the same molecule allows it to dissolve a diverse range of organic compounds and reagents. nih.gov

The intramolecular hybridization of the electron-donating ether group and the electron-withdrawing carbonate group results in notable oxidative and reductive stability. nih.gov Its high boiling point and low viscosity are advantageous for reactions requiring elevated temperatures and efficient mass transfer. These properties make it a suitable medium for various chemical processes, including organometallic reactions and polymer synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₅ | nih.gov |

| Molecular Weight | 178.18 g/mol | nih.gov |

| Boiling Point | 231°C | |

| Density | 1.069 g/cm³ | |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

Mechanistic Analysis as a Nucleophile and Hydrogen Bond Acceptor

This compound can participate directly in reaction mechanisms, primarily by leveraging the reactivity of its oxygen atoms. The five oxygen atoms in its structure, with their available lone pairs of electrons, allow the molecule to function as a hydrogen bond acceptor. nih.gov In this role, it can stabilize charged intermediates or transition states in a reaction, or enhance the nucleophilicity of other species, such as alcohols, by forming hydrogen bonds. nih.gov

In certain contexts, BMEC can also act as a nucleophile. This is particularly evident in transesterification or alkoxycarbonylation reactions. The molecule can attack an electrophilic center, leading to the transfer of a methoxyethyl carbonate group to a substrate. This reactivity is analogous to that of other dialkyl carbonates, which are known to react with nucleophiles at either the carbonyl carbon (acyl-cleavage) or the alkyl carbon (alkyl-cleavage) depending on the reaction conditions. frontiersin.org For instance, in reactions with hard nucleophiles, the attack typically occurs at the electrophilic carbonyl carbon. frontiersin.org

A key example of its mechanistic involvement is in the oxidative carbonylation of alcohols, a process often catalyzed by a selenium/4-(dimethylamino)pyridine (Se/DMAP) system. nih.govaiche.org While DMAP itself plays a crucial triple role as a base, nucleophile, and hydrogen bond acceptor in this specific catalytic cycle to produce BMEC, the fundamental principles illustrate how carbonate structures engage in such transformations. nih.govaiche.orgacs.org The ability of BMEC to engage in nucleophilic substitution facilitates the synthesis of other organic compounds.

Facilitation of Specific Organic Transformations and Derivatization Reactions

This compound is employed as a reagent in specific organic transformations, most notably in alkoxycarbonylation reactions. These reactions are valuable for derivatizing molecules containing hydroxyl groups, providing a pathway to new carbonate compounds under relatively green conditions.

One significant application is the derivatization of biomass-derived molecules. For example, BMEC has been used in the alkoxycarbonylation of 2,5-bis(hydroxymethyl)furan (BHMF), a versatile platform chemical derived from sugars. rsc.org In this transformation, BMEC serves as the carbonate source, reacting with the hydroxyl groups of BHMF to yield a new carbonate-functionalized furan (B31954) derivative. This reaction highlights the utility of BMEC in valorizing renewable feedstocks. rsc.org

Alkoxycarbonylation of BHMF with this compound

| Substrate | Reagent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) | This compound (DMOEC) | K₂CO₃ (2 equiv.) | 90–140 °C | 6–24 h | 15–87% | rsc.org |

Beyond this, this compound is considered a potential substitute for highly toxic phosgene (B1210022) in certain synthetic applications. Dialkyl carbonates, in general, are used as methoxycarbonylating agents in the synthesis of various heterocyclic compounds, demonstrating the broader potential of BMEC in similar transformations. frontiersin.org

Advanced Polymer Chemistry Applications

Investigation as a Monomer in Polymerization Processes

Bis(2-methoxyethyl) carbonate has been investigated as a monomer and a precursor in various polymerization reactions. One of the primary methods for its synthesis is the transesterification reaction between dimethyl carbonate (DMC) and 2-methoxyethanol (B45455). prepchem.com This process is typically catalyzed and involves heating the reactants to drive the reaction towards the formation of the desired carbonate. For instance, a common laboratory-scale synthesis involves reacting 2-methoxyethanol with dimethyl carbonate in the presence of a catalyst like dibutyltin (B87310) dimethoxide, with the removal of the methanol (B129727) byproduct to achieve a high yield. prepchem.com

Table 1: Example Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Process | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 2-methoxyethanol | Dimethyl carbonate | Dibutyltin dimethoxide | Heating to reflux (initial kettle temp. 102°C) and removal of methanol/DMC azeotrope over ~21 hours. | 87.5% | >99% | prepchem.com |

Once synthesized, this compound can be used in polymerization. It has been identified as a potential CO₂-releasing monomer in acid-catalyzed step-growth polymerization processes. This characteristic is particularly useful for producing carbon foams with controlled porosity. The rigid structure of the monomer also makes it a candidate for use in other polymer synthesis applications.

Furthermore, this compound serves as a key intermediate in the synthesis of other functional monomers. For example, it can be used to create bis(alkyl carbonate) derivatives of furanics, which are then considered valuable monomers for producing novel bio-based polycarbonates and polyurethanes. rsc.org

Synthesis and Characterization of Thermoresponsive Polymeric Architectures

Thermoresponsive polymers are materials that exhibit a reversible change in their physical properties, most commonly their solubility in a solvent, in response to temperature changes. wikipedia.org A widely studied phenomenon is the Lower Critical Solution Temperature (LCST), which is the temperature below which the polymer is soluble and above which it undergoes phase separation and becomes insoluble. wikipedia.orgscispace.comrsc.org This "smart" behavior is highly sought after for applications in biomedicine and material science.

The thermoresponsive behavior in many polymers is attributed to the presence of specific functional groups that balance hydrophilicity and hydrophobicity. The 2-methoxyethyl group, which is the key structural component of this compound, is known to impart thermoresponsive properties in various polymer systems. While direct studies on the thermoresponsive properties of homopolymers made exclusively from this compound are not extensively detailed in the reviewed literature, a significant body of research exists on other polymer backbones featuring this or structurally similar side chains.

For instance, polymers such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) and poly(di(ethylene glycol) methyl ether methacrylate) (PDEGMA) are well-documented thermoresponsive polymers. nih.govherts.ac.ukmdpi.comresearchgate.net The aqueous solutions of these polymers exhibit an LCST, a property directly linked to the oligo(ethylene glycol) methyl ether side chains. herts.ac.ukacs.org Research has shown that the cloud point temperature (Tcp), which marks the onset of phase separation, can be precisely tuned by altering the polymer's molecular weight or by copolymerizing with other monomers. nih.govherts.ac.uk

Table 2: Thermoresponsive Behavior of Polymers with Methoxyethyl-related Side Chains

| Polymer | Monomer | Thermoresponsive Property | Tunability Factors | Source |

|---|---|---|---|---|

| Poly(di(ethylene glycol) methyl ether methacrylate) (PDEGMA) | Di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA) | LCST in aqueous solution (approx. 26-32°C) | Molecular weight, copolymer composition (e.g., with PEGMA) | herts.ac.uk |

| Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) | N,N-bis(2-methoxyethyl)acrylamide (MOEAm) | LCST behavior | Degree of polymerization, chain-end groups | mdpi.comresearchgate.net |

| Functional Polycarbonates | Cyclic carbonate monomers with PEG side chains | LCST in aqueous solution (approx. 36-60°C) | Molecular weight of PEG chains, copolymer composition | researchgate.net |

The underlying principle for this behavior is that at low temperatures, the ether oxygens and the ester or amide groups of the polymer chains form hydrogen bonds with water molecules, rendering the polymer soluble. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains begin to dominate, leading to chain collapse and phase separation. scispace.commdpi.com Given that this compound provides a polycarbonate backbone with these same 2-methoxyethyl side chains, it is a strong candidate for creating new biodegradable and thermoresponsive materials. researchgate.netacs.orgacs.org

Integration into Novel Polymeric Materials for Specialized Functions

The unique properties of this compound have been leveraged for its integration into novel polymeric materials designed for specialized functions, particularly in green chemistry and biomedical applications.

One significant application is its use as a green solvent for the preparation of advanced polymer membranes. rsc.org Specifically, custom-made dialkyl carbonates (DACs) including this compound have been successfully used as solvents for polyvinylidene difluoride (PVDF) to fabricate membranes via phase separation techniques. rsc.org Membranes produced using these custom-made carbonates showed enhanced structural resistance and smaller pore sizes compared to those made with conventional cyclic carbonates. rsc.org This highlights the versatility of this compound in creating a variety of dense and porous membranes by adjusting process parameters. rsc.org

In the biomedical field, the core structure of this compound is relevant to the development of advanced biocompatible materials. Research on biodegradable aliphatic polycarbonates has shown that incorporating monoether-tagged side chains, such as the 2-methoxyethoxycarbonyl group, can create materials with excellent blood compatibility. acs.orgacs.org These specialized polycarbonates demonstrate significantly reduced platelet adhesion compared to materials like poly(ethylene terephthalate). acs.orgacs.org The surface hydration provided by the methoxy (B1213986) side chain is believed to be crucial for this anti-thrombogenic property. acs.org At the same time, these materials support the adhesion of vascular cells, making them promising candidates for applications such as resorbable vascular grafts and stents. acs.orgacs.org

Mechanistic Studies and Theoretical Chemistry Frameworks

Elucidation of Reaction Mechanisms in Bis(2-methoxyethyl) Carbonate Synthesis

The synthesis of this compound is predominantly achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with 2-methoxyethanol (B45455). rsc.org This reaction is typically catalyzed to achieve high yields and selectivity.

One common catalytic approach involves the use of a basic catalyst. The reaction mechanism is a nucleophilic acyl substitution where the hydroxyl group of 2-methoxyethanol attacks the electrophilic carbonyl carbon of the dialkyl carbonate. This process is facilitated by catalysts like sodium methoxide (B1231860) or potassium carbonate which activate the nucleophile. The removal of the methanol (B129727) or ethanol (B145695) byproduct is crucial as it shifts the reaction equilibrium towards the formation of the final product.

Solid catalysts, such as magnesium oxide (MgO), are also employed for this transesterification. rsc.org The reaction with MgO is typically conducted by gradually increasing the temperature from 120°C to 150°C. rsc.org Another catalytic system uses dibutyltin (B87310) dimethoxide, with the reaction proceeding at temperatures from approximately 102°C to 145°C. prepchem.com

An alternative synthesis route is the oxidative carbonylation of 2-methoxyethanol. This method can utilize catalysts like selenium and 4-(dimethylamino)pyridine (DMAP) or potassium selenite (B80905) (K2SeO3) with carbon monoxide. The K2SeO3-catalyzed reaction proceeds under milder conditions, around 70°C, and avoids the production of volatile and hazardous selenium-containing organic byproducts.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Reactants | Catalyst | Typical Reaction Conditions | Key Features | Reference |

| Transesterification | Dimethyl Carbonate (DMC) & 2-Methoxyethanol | Magnesium Oxide (MgO) | Gradual heating from 120°C to 150°C over ~10 hours. | Environmentally friendly method. | rsc.org |

| Transesterification | Dimethyl Carbonate (DMC) & 2-Methoxyethanol | Dibutyltin dimethoxide | Heating to reflux, with kettle temperature rising to 145°C. | High yield (>87%) and purity (>99%). | prepchem.com |

| Oxidative Carbonylation | 2-Methoxyethanol & Carbon Monoxide (CO) | Potassium Selenite (K2SeO3) | Optimal temperature around 70°C. | Highly active, stable, and recyclable catalyst. | |

| Oxidative Carbonylation | 2-Methoxyethanol & Carbon Monoxide (CO) | Selenium & 4-(dimethylamino)pyridine (DMAP) | Mild conditions (~50°C). | DMAP acts as both a nucleophile and a hydrogen bond acceptor. |

Ion Conduction Mechanisms in Electrolyte Solutions

This compound (BMEC) has been investigated as a non-flammable electrolyte solvent for lithium-ion batteries due to its high flash point (121°C) and good solvation ability. azom.comeurekalert.org The mechanism of ion conduction in electrolytes containing BMEC is crucial for battery performance. It primarily involves the movement of solvated lithium ions (Li+) through the solvent matrix. researchgate.net

The presence of both ether and carbonate functional groups in BMEC allows for effective solvation of lithium ions. The ether groups are electron-donating, while the carbonate group is electron-withdrawing, leading to a balanced, albeit somewhat weak, solvation of lithium salts. This characteristic enables BMEC to dissociate lithium salts more effectively than its simple alkyl counterpart, dibutyl carbonate (DBC), which helps to mitigate the issue of slow lithium-ion transport that can occur when flammability is reduced by increasing intermolecular interactions. azom.comeurekalert.org

The temperature dependence of ionic conductivity in electrolytes based on similar ether-containing carbonates, like 2-methoxyethyl (methyl) carbonate (MOEMC), often follows the Vogel-Tammann-Fulcher (VTF) equation. researchgate.net This suggests a solvent-assisted ion conduction mechanism, where the strong interactions between the solvent molecules and Li+ ions are a dominant factor. researchgate.net The mobility of the ions is thus coupled with the segmental motion of the solvent molecules. researchgate.net In such systems, ion transport is not a simple hopping mechanism but rather involves the movement of the Li+ ion along with its solvation shell. nii.ac.jp

Studies have shown that BMEC-based electrolytes can retain over 92% of the ionic conductivity of conventional electrolytes, making them a viable option for reducing fire hazards without significantly compromising battery performance. azom.com

Electrolyte Degradation Pathways and Thermal Decomposition Kinetics

The stability of this compound under the operating conditions of a lithium-ion battery is a critical factor for its practical application. Degradation can occur through both thermal and electrochemical pathways, particularly in the presence of the commonly used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF6). acs.orgnih.gov

Thermal decomposition of carbonate electrolytes can be initiated at elevated temperatures, leading to the release of gases like CO2. rsc.orgnih.gov For linear organic carbonates, this decomposition can occur at temperatures above 150°C. rsc.org The presence of LiPF6 can catalyze these degradation reactions. LiPF6 can decompose to form lithium fluoride (B91410) (LiF) and the strong Lewis acid phosphorus pentafluoride (PF5). acs.org PF5 is known to initiate the decomposition of carbonate solvents. acs.org For ether-containing carbonates, this can lead to complex reaction cascades. For instance, studies on ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) electrolytes show the formation of various oligomers, including carbonate ethers and ethylene glycol oligomers, through cationic ring-opening polymerization initiated by thermal stress. nih.gov

Electrochemical degradation occurs at the electrode surfaces during battery cycling. acs.orgnih.gov On the anode, the reductive decomposition of the electrolyte forms the solid electrolyte interphase (SEI). The composition of this layer is vital for battery stability. In standard carbonate electrolytes, decomposition products can include lithium carbonate, lithium alkyl carbonates, and various organic species derived from the solvent molecules. acs.org For instance, the degradation of EC/DMC electrolytes has been shown to produce ethylene oxide oligomers with various end groups. acs.org The specific degradation products of this compound in a battery environment would be influenced by its ether linkages, potentially leading to a unique SEI composition and different stability characteristics compared to standard alkyl carbonates. Research on similar ether-containing electrolytes suggests that the stability at the electrode-electrolyte interfaces is key to improved performance. chemrxiv.orgchemrxiv.org

Studies on BMEC have shown that it can alleviate heat generation by 62% and combustible gas evolution by 37% compared to conventional electrolytes under abuse conditions, indicating improved thermal stability. azom.comeurekalert.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules like this compound. researchgate.netbohrium.com Such calculations provide insights into molecular geometry, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. bohrium.comresearchgate.net These parameters are crucial for predicting the electrochemical stability of an electrolyte solvent. rsc.org

For this compound, DFT calculations performed at the B3LYP/6-31++G(d,p) level are used to determine its electronic structure. rsc.org The HOMO and LUMO energies are indicative of the solvent's susceptibility to oxidation and reduction, respectively. A higher HOMO-LUMO gap generally correlates with better electrochemical stability. bohrium.com

DFT is also employed to calculate electrostatic potential (ESP), which helps in understanding the interactions between the solvent molecules and lithium ions. rsc.org Furthermore, properties like polarizability can be calculated, which, along with molecular weight, can be used in models to predict physical properties like boiling point. rsc.org

Table 2: Calculated Electronic Properties of Carbonate Solvents from DFT

| Property | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate an electron (oxidation potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept an electron (reduction potential). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally indicates greater kinetic stability and lower chemical reactivity. |

| Electrostatic Potential (ESP) | The potential created by the charge distribution of a molecule. | Indicates regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack and interaction with ions. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Influences intermolecular forces and solvation capabilities. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with a specific activity or property. While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the principles of QSAR are widely applied in the design of electrolyte solvents.

The approach involves using molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, to predict functional properties like ionic conductivity, viscosity, and boiling point. rsc.org For example, a regression model can be built to predict the boiling points of carbonate solvents using molecular weight and polarizability as descriptors. rsc.org Such models have been trained on datasets of solvent molecules with carbonyl groups and show a high correlation, indicating their predictive power. rsc.org

This methodology allows for the computational screening of new candidate molecules for electrolyte applications. By predicting the properties of yet-unsynthesized molecules, QSAR can guide experimental efforts toward the most promising structures, accelerating the development of safer and more efficient electrolytes. rsc.org The strategy of modifying molecular structures, such as through alkyl chain extension and alkoxy substitution as seen in the design of BMEC from diethyl carbonate, is a practical application of QSAR principles to engineer solvents with desired properties like a high flash point and good ionic conductivity. azom.comeurekalert.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comdiva-portal.org This technique is invaluable for understanding solvation structures and transport phenomena in electrolyte solutions containing this compound at an atomistic level. nih.govmdpi.com

In these simulations, the interactions between particles are described by a force field, such as COMPASS III or other polarizable force fields. rsc.orgmdpi.com MD simulations can reveal detailed information about the solvation shell of lithium ions. mdpi.com This includes determining the radial distribution function, which describes how the density of solvent atoms varies as a function of distance from the ion, and the coordination number, which is the number of solvent molecules directly interacting with the ion. mdpi.com For BMEC, simulations show that it has more oxygen atoms participating in the Li+ solvation shell compared to dibutyl carbonate (DBC) within a specific radius, which is consistent with its better ability to dissociate lithium salts. rsc.orgazom.com

MD simulations are also used to calculate transport properties like the diffusion coefficients of ions and solvent molecules by analyzing their mean square displacement (MSD) over time. mdpi.commdpi.com From these diffusion coefficients, the ionic conductivity can be estimated. This allows researchers to probe the mechanisms of ion transport, distinguishing between different modes like vehicular transport (ion moving with its solvation shell) and structural diffusion or hopping mechanisms. nii.ac.jp These simulations are crucial for linking the molecular-level interactions within the electrolyte to its macroscopic performance characteristics in a battery. diva-portal.org

Cutting Edge Analytical Techniques for Bis 2 Methoxyethyl Carbonate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and quantitative analysis of Bis(2-methoxyethyl) carbonate. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its identity and structure. nih.govspectrabase.com

For more complex analyses, such as studying degradation products in electrolyte mixtures, advanced two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.netnih.gov Methods like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish connectivity between protons and spatial proximities between atoms, respectively, which is vital for identifying novel compounds formed during battery cycling. researchgate.net

Quantitative NMR (qNMR) has emerged as a powerful method for determining the precise concentration of this compound in electrolyte formulations, as well as for quantifying impurities or degradation products. oxinst.com The area under an NMR peak is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical calibration standards. oxinst.com This is particularly useful for quality control and for studying the stability of the electrolyte over time. oxinst.com

Table 1: Application of NMR Techniques in this compound Analysis

| NMR Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation & Purity | Chemical shift and coupling constants of protons, confirming molecular structure; integration for relative quantification. |

| ¹³C NMR | Structural Confirmation | Chemical shifts of unique carbon atoms in the molecule. nih.gov |

| 2D NMR (e.g., COSY, HSQC) | Structural Analysis of Complex Mixtures | Correlation between nuclei (e.g., ¹H-¹H, ¹H-¹³C) to identify molecular fragments and degradation products. nih.govnih.gov |

| Quantitative NMR (qNMR) | Purity and Concentration Measurement | Precise determination of the concentration of the main component, additives, and impurities in electrolyte solutions. oxinst.com |

| Diffusion Ordered Spectroscopy (DOSY) | Mixture Analysis | Separation of signals from different species based on their diffusion coefficients, aiding in the identification of oligomers. nih.govresearchgate.net |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC, HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for assessing its purity with high fidelity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. labrulez.com Capillary GC has been successfully used to confirm the purity of synthesized this compound to be greater than 99%. prepchem.com GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra that act as a chemical fingerprint for definitive identification of the compound and any potential impurities or decomposition products. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds that may be present in electrolyte mixtures. unl.eduepa.gov For organic carbonates, reversed-phase columns (like C18) are often used. unl.edu The development of HPLC methods is crucial for separating the various components in aged electrolytes, including solvents, additives, and their degradation products. unl.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for identifying unknown degradation products in electrolytes. researchgate.netlcms.cz An ion-trap time-of-flight (IT-TOF) mass spectrometer coupled with HPLC can provide accurate mass measurements, enabling the elucidation of the elemental composition of unknown compounds formed during thermal or electrochemical aging. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes and higher pressures. waters.com This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it an efficient tool for high-throughput quality control and research applications involving this compound. ambeed.com

Table 2: Comparison of Chromatographic Methods for this compound

| Method | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| GC | Separation based on volatility and interaction with a stationary phase. | Purity analysis of the neat compound. prepchem.com | High resolution for volatile compounds. | Requires thermal stability of the analyte. |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of electrolyte mixtures, including non-volatile degradation products. unl.edu | Versatile for a wide range of compounds. | Lower resolution than GC for some analytes. unl.edu |

| LC-MS | HPLC separation followed by mass spectrometric detection. | Identification of unknown aging products in electrolytes. nih.gov | High sensitivity and structural information. | More complex and expensive instrumentation. |

| UPLC | HPLC with smaller particle columns and higher pressures. | Rapid quality control and separation of complex mixtures. ambeed.com | Faster analysis, higher resolution and sensitivity. | Higher backpressure requires specialized equipment. |

Electrochemical Characterization Techniques for Electrolyte Performance

To evaluate the suitability of this compound as an electrolyte component, various electrochemical techniques are employed to probe the behavior of the electrolyte at the electrode interface.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring within an electrochemical cell, such as a lithium-ion battery. acs.org By applying a small AC voltage perturbation over a wide frequency range, EIS can distinguish between different resistive and capacitive elements. comsol.comcomsol.com Key parameters obtained include the bulk electrolyte resistance (Rb), the resistance of the solid-electrolyte interphase (RSEI), and the charge-transfer resistance (Rct). acs.org These parameters are critical for understanding the ionic conductivity of the electrolyte and the quality of the passivating layer formed on the electrodes. researchgate.net

Cyclic Voltammetry (CV) is used to investigate the electrochemical stability window of the electrolyte and to study the redox reactions occurring at the electrode surfaces. researchgate.net By sweeping the potential of the working electrode and measuring the resulting current, CV can identify the oxidation and reduction limits of the electrolyte containing this compound. This information is crucial for ensuring the electrolyte does not decompose within the operating voltage range of the battery.

Table 3: Electrochemical Techniques for Electrolyte Performance Evaluation

| Technique | Purpose | Key Parameters Measured |

|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | To analyze the resistive and capacitive properties of the cell. | Ionic conductivity, SEI resistance (RSEI), charge-transfer resistance (Rct). acs.org |

| Cyclic Voltammetry (CV) | To determine the electrochemical stability window and study redox processes. | Oxidation and reduction potentials. researchgate.net |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

The thermal stability of an electrolyte is paramount for the safety and performance of energy storage devices. Thermal analysis techniques provide critical data on the behavior of this compound at different temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, boiling point, and glass transition temperature. For electrolytes, DSC is crucial for identifying exothermic reactions between the solvent and the lithium salt or electrode materials, which could indicate potential thermal runaway hazards. researchgate.net

Table 4: Thermal Analysis of this compound

| Technique | Principle | Information Gained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Melting point, boiling point, phase transitions, exothermic decomposition reactions. researchgate.net |

| Thermogravimetric Analysis (TGA) | Measures the mass of a sample as a function of temperature. | Decomposition temperature, thermal stability, volatility. researchgate.net |

Infrared (IR) and Raman Spectroscopic Probes of Molecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-invasive probes for studying the molecular structure and intermolecular interactions within the electrolyte.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, IR spectroscopy can identify characteristic functional groups, such as the C=O stretch of the carbonate group and the C-O-C stretch of the ether linkages. nih.gov Changes in the position and shape of these absorption bands upon the addition of a lithium salt can provide insights into the coordination of lithium ions with the solvent molecules. researchgate.netrsc.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular vibrations. researchgate.net In the context of electrolytes, Raman spectroscopy is used to study ion solvation and the formation of ion pairs. rsc.org For instance, the analysis of the carbonate vibrational modes can reveal how many this compound molecules are involved in the solvation shell of a lithium cation. rsc.orgrsc.orgmdpi.com This information is vital for understanding the mechanisms of ion transport within the electrolyte.

Table 5: Vibrational Spectroscopy for Molecular Interaction Studies

| Technique | Principle | Application to this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation corresponding to molecular vibrations. | Identification of functional groups (C=O, C-O-C); studying Li⁺-solvent coordination. rsc.org |

| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations. | Probing ion-solvent interactions, solvation number, and ion pairing. rsc.org |

Comparative Research with Analogous Organic Carbonates

Structure-Property Relationships Governing Solvation Behavior

The presence of ether oxygen atoms in the bis(2-methoxyethyl) carbonate structure is anticipated to lead to strong interactions with lithium ions (Li⁺). Research on analogous ether-containing carbonates, such as 2-methoxyethyl (methyl) carbonate (MOEMC), has shown that the ether functionality contributes to a solvent-assisted ion conduction mechanism. This is attributed to the strong coordination of the ether oxygen atoms with Li⁺, as verified by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data. researchgate.netresearchgate.net For this compound, the presence of two such ether chains per molecule would likely enhance this effect, potentially leading to a well-structured solvation shell around the lithium cation.

In conventional carbonate electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), Li⁺ solvation is primarily handled by the carbonyl oxygens of the carbonate groups. nih.gov Computational studies and experimental evidence from NMR spectroscopy have demonstrated that EC, with its high dielectric constant, preferentially solvates Li⁺. researchgate.netnih.gov The linear carbonate, DMC, plays a more secondary role in the primary solvation sheath. nih.gov

The flexible, open-chain structure of this compound, in contrast to the rigidity of cyclic carbonates like EC, could lead to a different coordination environment for Li⁺. While the carbonate group provides a primary coordination site, the ether oxygens can wrap around the cation, potentially forming a more stable and flexible solvation complex. This chelation effect could influence the dissociation of the lithium salt and the mobility of the solvated lithium ion. The increased number of coordination sites per molecule in this compound compared to simple linear carbonates may result in a higher effective solvent-to-ion ratio in the primary solvation shell, which can impact ion transport properties.

It is also important to consider the interplay between the solvent molecules and the anions of the lithium salt. While strong Li⁺-solvent interactions are beneficial, excessive interaction can lead to high viscosity and slow ion transport. In the case of MOEMC, it was found that there is no strong interaction between the solvent molecules and the anions, but ion-pairing indirectly assists anion conduction through solvent fluctuations. researchgate.netresearchgate.net A similar dynamic can be expected for this compound.

A comparative look at the structural features and their expected influence on solvation is presented in the table below.

| Organic Carbonate | Key Structural Features | Expected Li⁺ Solvation Behavior |

|---|---|---|

| This compound | Two flexible ether chains, one carbonate group | Strong coordination with Li⁺ via both carbonyl and ether oxygens, potential for chelation. |

| Ethylene Carbonate (EC) | Rigid, cyclic structure with high polarity | Strong preferential solvation of Li⁺ via carbonyl oxygens, leading to high salt dissociation. nih.gov |

| Dimethyl Carbonate (DMC) | Acyclic, linear structure with lower polarity | Weaker interaction with Li⁺ compared to EC, acts as a viscosity-reducing co-solvent. nih.gov |

Performance Benchmarking Against Conventional Battery Electrolyte Solvents

The performance of a lithium-ion battery is intrinsically linked to the physicochemical properties of its electrolyte. Key performance metrics include ionic conductivity, viscosity, and the ability to support stable cycling of both the anode and cathode. While specific performance data for this compound is not extensively reported in publicly available literature, its properties can be inferred and benchmarked against conventional solvents based on the performance of structurally similar compounds and general electrochemical principles.

Conventional electrolytes typically consist of a mixture of a high-permittivity cyclic carbonate, like ethylene carbonate (EC), to ensure salt dissociation, and a low-viscosity linear carbonate, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), to facilitate ion transport. chemrxiv.org This combination aims to achieve a balance between ionic conductivity and viscosity.

Electrolytes based on 2-methoxyethyl (methyl) carbonate (MOEMC), a close structural analog to this compound, have demonstrated the potential to be used as single solvents or in blends with EC. bohrium.comcapes.gov.br The conductivity-temperature and viscosity-temperature data for Li salt solutions in MOEMC can be described by the Vogel-Tammann-Fulcher (VTF) equation, indicating a strong coupling between ion transport and solvent segmental motion. researchgate.netbohrium.com This behavior is characteristic of systems with strong ion-solvent interactions. researchgate.net

One of the potential advantages of ether-functionalized carbonates like this compound is their potential for improved low-temperature performance. The flexible ether chains can lower the freezing point of the electrolyte and maintain reasonable ionic conductivity at sub-zero temperatures. Studies on MOEMC have shown that its electrolytes exhibit glass-transition temperatures without freezing, which is a desirable characteristic for low-temperature applications. bohrium.comcapes.gov.br

The cycling performance of graphite (B72142) anodes and LiCoO₂ cathodes has been shown to be viable in MOEMC-based electrolytes, demonstrating good charge-discharge capacity. bohrium.comcapes.gov.br This suggests that this compound could also support reversible cycling of common electrode materials. The formation of a stable solid electrolyte interphase (SEI) on the graphite anode is crucial for long-term cycling stability. chemrxiv.orgnih.gov The molecular structure of the solvent plays a key role in the composition and properties of the SEI. nih.gov The presence of ether functionalities in this compound would likely lead to an SEI with different chemical and mechanical properties compared to that formed from purely carbonate-based electrolytes. nih.gov

Below is a data table providing a comparative overview of key physical and electrochemical properties of this compound and conventional electrolyte solvents.

| Property | This compound | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.18 nih.govlookchem.com | 88.06 | 90.08 |